molecular formula C7H5ClN2 B025816 5-(Chloromethyl)pyridine-2-carbonitrile CAS No. 105954-37-8

5-(Chloromethyl)pyridine-2-carbonitrile

Cat. No. B025816
CAS RN: 105954-37-8
M. Wt: 152.58 g/mol
InChI Key: FHMVOYGAZCZVOX-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)pyridine-2-carbonitrile” is a chemical compound with the molecular formula C7H5ClN2. It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds such as “2-chloro-5-(chloromethyl)pyridine” can be chlorinated under liquid-phase conditions to afford intermediates like “2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC)”. Subsequent vapor–phase fluorination of 2,3,5-DCTC produces "2,3,5-DCTF" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a chloromethyl group attached at the 5th position and a carbonitrile group at the 2nd position .

Mechanism of Action

Target of Action

5-(Chloromethyl)pyridine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). EGFR is a cell surface protein that binds to epidermal growth factor, leading to receptor dimerization, stimulation of its intrinsic intracellular protein-tyrosine kinase activity, and triggering a signal transduction cascade .

Mode of Action

The compound interacts with its target, EGFR, by mimicking ATP . This interaction inhibits the tyrosine kinase activity of EGFR, preventing the receptor from activating the signal transduction cascades that lead to DNA synthesis and cell proliferation .

Biochemical Pathways

The inhibition of EGFR leads to the disruption of several biochemical pathways. The most significant of these is the MAPK pathway, which is involved in cell proliferation and survival . By inhibiting EGFR, the compound prevents the activation of this pathway, leading to decreased cell proliferation .

Pharmacokinetics

Similar pyrimidine derivatives have been shown to have good bioavailability

Result of Action

The result of the action of this compound is a decrease in cell proliferation . This is due to its inhibition of EGFR, which disrupts the MAPK pathway and other pathways involved in cell proliferation and survival . This makes the compound a potential candidate for the treatment of cancers that overexpress EGFR .

Advantages and Limitations for Lab Experiments

5-(Chloromethyl)pyridine-2-carbonitrile has several advantages for use in laboratory experiments, including its ease of synthesis and versatility as a building block for the synthesis of various organic molecules. However, this compound also has limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

The potential applications of 5-(Chloromethyl)pyridine-2-carbonitrile in scientific research are vast, and further studies are needed to fully understand its biological activity and potential therapeutic applications. Some future directions for research include the synthesis of novel derivatives of this compound, the elucidation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.

Scientific Research Applications

5-(Chloromethyl)pyridine-2-carbonitrile has found various applications in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. This compound is commonly used as a building block for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Safety and Hazards

This compound should be handled with care. Avoid contact with skin and eyes, do not breathe mist/vapors/spray, and do not ingest. If swallowed, seek immediate medical assistance. Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed .

properties

IUPAC Name

5-(chloromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMVOYGAZCZVOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90559931
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105954-37-8
Record name 5-(Chloromethyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90559931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Cyano-5-hydroxymethylpyridine (13.4 g) and pyridine (8.7 g) were dissolved in toluene (150 ml), and a solution of p-toluenesufonyl chloride (19.1 g) in toluene (50 ml) was added dropwise at room temperature to the solution. After the addition, the mixture was gradually heated, and stirred at 70° to 80° C. for 4 hours. The reaction mixture was cooled to room temperature, and washed with water. The organic layer was dried. Toluene was distilled off under reduced pressure. The residue was purified by silica gel column chromatography to give 2-cyano-5-pyridylmethyl chloride (7.7 g) as colorless crystals.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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